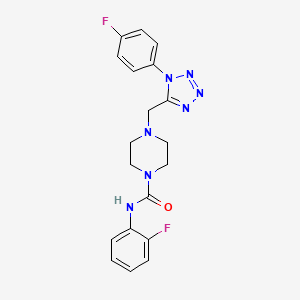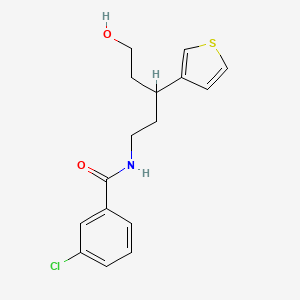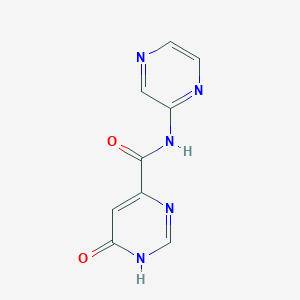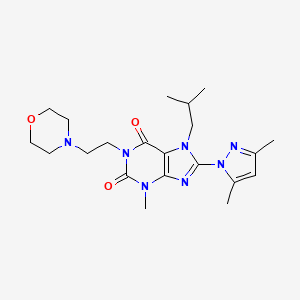
N-(furan-2-ylmethyl)-2-((4-(phenethylamino)quinazolin-2-yl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(furan-2-ylmethyl)-2-((4-(phenethylamino)quinazolin-2-yl)thio)acetamide, also known as FQ-11, is a novel compound that has gained attention in the scientific community due to its potential applications in cancer research. FQ-11 is a quinazoline-based compound that has shown promising results in inhibiting cancer cell growth and inducing apoptosis in various cancer cell lines.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Structural Analysis
Research on compounds structurally similar to N-(furan-2-ylmethyl)-2-((4-(phenethylamino)quinazolin-2-yl)thio)acetamide focuses on their synthesis, crystal structure, and properties. A study by Hong Sun et al. (2021) detailed the synthesis and structural determination of a related compound, showcasing the use of 1H NMR, 13C NMR, FT-IR spectroscopy, and MS, along with X-ray diffraction for crystal measurement. DFT calculations were utilized for molecular structure optimization, highlighting the compound's stable conformations and intermolecular interactions within crystals.
Antitumor Applications
A novel series of compounds, including those with structural features akin to N-(furan-2-ylmethyl)-2-((4-(phenethylamino)quinazolin-2-yl)thio)acetamide, have been explored for their antitumor properties. M. Mohamed et al. (2016) designed and tested a series of trimethoxyanilides based on 4(3H)-quinazolinone scaffolds, revealing broad-spectrum antitumor efficacy against various cancer cell lines, including renal and lung cancer. These findings suggest the potential of quinazolinone derivatives as antitumor agents.
Antimicrobial Activity
Compounds structurally related to N-(furan-2-ylmethyl)-2-((4-(phenethylamino)quinazolin-2-yl)thio)acetamide have also shown promising antimicrobial activity. A. Abu‐Hashem (2018) reported the synthesis of furothiazolo pyrimido quinazolinones, evaluating their activity against various bacterial and fungal strains. The study identified compounds with significant growth inhibition, indicating the potential for developing new antimicrobial agents based on this chemical framework.
Enzyme Inhibition and Malaria Treatment
Investigations into the enzyme inhibitory properties of compounds similar to N-(furan-2-ylmethyl)-2-((4-(phenethylamino)quinazolin-2-yl)thio)acetamide have highlighted their potential in treating diseases like malaria. Soraya Alnabulsi et al. (2018) explored analogues of furan amidines as inhibitors of NQO2, an enzyme of interest in cancer chemotherapy and malaria treatment. Although the analogues showed lower activity than the lead compound, the study provides a basis for further exploration of these compounds in disease treatment.
Propiedades
IUPAC Name |
N-(furan-2-ylmethyl)-2-[4-(2-phenylethylamino)quinazolin-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O2S/c28-21(25-15-18-9-6-14-29-18)16-30-23-26-20-11-5-4-10-19(20)22(27-23)24-13-12-17-7-2-1-3-8-17/h1-11,14H,12-13,15-16H2,(H,25,28)(H,24,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWSHDCJHPURCDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=NC(=NC3=CC=CC=C32)SCC(=O)NCC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6-(2-Methoxyphenyl)-2-[1-(4-methoxypyrimidin-2-yl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2893973.png)
![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-1-methyl-2-(propan-2-yl)-1H-imidazole-4-sulfonamide](/img/structure/B2893975.png)

![N'-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide](/img/structure/B2893977.png)

![5-Chloro-2-methoxy-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]benzamide](/img/structure/B2893981.png)

![6-benzyl-1-(tert-butyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2893984.png)

